4-(tert-Butoxycarbonyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid
Description
Core Structure and Fusion
The parent structure, benzo[e]diazepine, consists of a seven-membered 1,4-diazepine ring fused to a benzene moiety at the e position. The fusion follows Hantzsch-Widman nomenclature rules, where the benzene ring is annelated to the diazepine such that the heteroatoms (nitrogens) occupy positions 1 and 4. The tetrahydro designation (2,3,4,5-tetrahydro) indicates partial saturation of the diazepine ring, reducing two double bonds to single bonds and introducing four hydrogen atoms.
Substituent Positioning and Nomenclature
The Boc group (tert-butoxycarbonyl) is attached to the nitrogen at position 4 of the diazepine ring, while the carboxylic acid substituent resides at position 8 on the benzene ring. The ketone group at position 2 completes the 2-oxo designation. The full IUPAC name reflects these substituents in descending order of priority:
- 4-(tert-Butoxycarbonyl) : Highest-priority substituent at position 4.
- 2-oxo : Ketone group at position 2.
- 8-carboxylic acid : Carboxylic acid at position 8.
The molecular formula, C₁₅H₁₈N₂O₅ , corroborates this architecture.
| Structural Feature | Position | Group |
|---|---|---|
| Benzodiazepine core | 1–7 | Fused benzene and diazepine |
| Boc protecting group | 4 | tert-Butoxycarbonyl |
| Ketone | 2 | Oxo group |
| Carboxylic acid | 8 | -COOH |
Properties
Molecular Formula |
C15H18N2O5 |
|---|---|
Molecular Weight |
306.31 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-3,5-dihydro-1H-1,4-benzodiazepine-8-carboxylic acid |
InChI |
InChI=1S/C15H18N2O5/c1-15(2,3)22-14(21)17-7-10-5-4-9(13(19)20)6-11(10)16-12(18)8-17/h4-6H,7-8H2,1-3H3,(H,16,18)(H,19,20) |
InChI Key |
BGKAUQBCDNAUFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C=C(C=C2)C(=O)O)NC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Ugi Reaction
One prominent method for synthesizing this compound is through the Ugi reaction, which involves a multicomponent reaction strategy. The general procedure includes:
Reagents :
- 2-Aminobenzophenone
- tert-butoxycarbonyl amino acetaldehyde
- Isocyanide
- Carboxylic acid
Procedure :
A mixture of the above reagents in methanol is stirred at room temperature for two days. The resulting Ugi product is isolated by chromatography and subsequently treated with a trifluoroacetic acid solution to remove the tert-butoxycarbonyl protecting group.Yield : This method typically yields around 70% to 85% of the desired compound.
Cyclization Method
Another effective approach involves cyclization reactions that utilize precursors like amino acids or their derivatives:
Reagents :
- Methyl 2-aminobenzoate
- tert-butoxycarbonyl amino acetaldehyde
- An isocyanide
Procedure :
The reagents are mixed in methanol and stirred under controlled conditions (room temperature). After completion, the reaction mixture undergoes purification via silica gel chromatography.Yield : This method can yield approximately 75% to 80% of the target compound.
Alternative Synthesis via Direct Condensation
Direct condensation reactions are also explored for synthesizing this compound:
Reagents :
- Benzaldehyde derivatives
- tert-butoxycarbonyl protected amines
- Acids or bases as catalysts
Procedure :
The reaction takes place under reflux conditions in an organic solvent like dichloromethane or acetonitrile. Post-reaction, the mixture is cooled and extracted with organic solvents.Yield : Yields from this method can range from 60% to 75%.
Summary of Preparation Methods
| Method | Key Reagents | Typical Yield (%) |
|---|---|---|
| Ugi Reaction | Aminobenzophenone, tert-butoxycarbonyl amino acetaldehyde | 70 - 85 |
| Cyclization Method | Methyl 2-aminobenzoate, isocyanide | 75 - 80 |
| Direct Condensation | Benzaldehyde derivatives, tert-butoxycarbonyl amines | 60 - 75 |
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxycarbonyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functionalities.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
4-(tert-Butoxycarbonyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various benzodiazepine derivatives with potential therapeutic applications.
Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as a building block in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(tert-Butoxycarbonyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group ensures that the amine functionality remains protected during reactions, allowing for selective modifications. The benzodiazepine core interacts with various receptors and enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[b]azepine Derivatives
Example Compound: (2S,3’S)-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylamino)-4-phenylbutyric acid ethyl ester
- Core Structure : A benzo[b]azepine (seven-membered ring with one nitrogen) vs. the benzo[e][1,4]diazepine (two nitrogens at positions 1 and 4).
- Functional Groups : Ethyl ester and phenylbutyric acid substituents instead of a Boc-protected amine and carboxylic acid.
- Application : Key intermediate in synthesizing benazepril·HCl, an ACE inhibitor for hypertension .
- Physicochemical Impact : The ester group increases lipophilicity compared to the carboxylic acid in the target compound, influencing bioavailability .
1,4-Diazepine-Based MMP Inhibitors
Example Compound: 1-Acetyl-8-(acetylamino-methyl)-4-(4-but-2-ynyloxy-benzenesulfonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-3-carboxylic acid hydroxyamide
- Structural Differences : Contains a sulfonyl group and hydroxyamide at position 3, unlike the Boc and carboxylic acid in the target compound.
- Synthesis : Incorporates sulfonylation and amidation steps, diverging from the Boc protection strategy used for the target compound .
| Property | Target Compound | MMP Inhibitor |
|---|---|---|
| Substituents | Boc, COOH | Sulfonyl, hydroxyamide |
| Biological Activity | Intermediate | Enzyme inhibition (MMP-13/MMP-1) |
| Solubility | Moderate (COOH) | Low (hydroxyamide) |
2,5-Dioxo-1,4-Benzodiazepine Derivatives
Example Compound : 2,3,4,5-Tetrahydro-2,5-dioxo-1H-1,4-benzodiazepine-8-carboxylic acid
- Structural Differences : Two ketone groups (2,5-dioxo) vs. the single oxo group in the target compound.
- Impact : Increased electron-withdrawing effects may reduce ring stability or alter reactivity .
- Application : Used in bittering agents (e.g., denatonium benzoate derivatives) .
| Property | Target Compound | 2,5-Dioxo Derivative |
|---|---|---|
| Oxo Groups | 1 (position 2) | 2 (positions 2 and 5) |
| Stability | Moderate | Potentially lower |
| Applications | Drug synthesis | Bittering agents |
Ester Derivatives of Benzodiazepines
Example Compound : 4-(tert-Butyl)benzyl 8-chloro-2-oxo-2,3-dihydro-1H-benzo[d][1,3]diazepine-4-carboxylate
- Structural Differences : Benzyl ester at position 4 vs. carboxylic acid at position 8 in the target compound.
- Physicochemical Impact : The ester group enhances lipophilicity, favoring membrane permeability in drug delivery .
| Property | Target Compound | Ester Derivative |
|---|---|---|
| Functional Group | COOH | Benzyl ester |
| LogP (estimated) | ~1.5 | ~3.2 |
| Utility | Hydrophilic intermediate | Lipophilic prodrug |
Biological Activity
The compound 4-(tert-butoxycarbonyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid is a derivative of the benzodiazepine family, which has garnered attention due to its potential biological applications. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of the compound's significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 306.33 g/mol. The structure features a benzo[e][1,4]diazepine core with a tert-butoxycarbonyl (Boc) protecting group and an oxo functional group at the 2-position.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2O4 |
| Molecular Weight | 306.33 g/mol |
| IUPAC Name | 4-(tert-butoxycarbonyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid |
| CAS Number | 637338-11-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the diazepine ring followed by functionalization at specific positions. A common synthetic route includes:
- Formation of the diazepine core through cyclization reactions.
- Introduction of the tert-butoxycarbonyl group via standard amine protection strategies.
- Functionalization at the carboxylic acid position.
Anticancer Activity
Recent studies have indicated that benzodiazepine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 4-(tert-butoxycarbonyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid were evaluated for their effects on various cancer cell lines.
In vitro assays using the MCF-7 breast cancer cell line showed that certain derivatives demonstrated potent cytotoxicity compared to standard chemotherapeutic agents like Doxorubicin. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at specific phases.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of benzodiazepine derivatives. Modified pyrrolobenzodiazepines have been reported to possess broad-spectrum antibacterial properties against multidrug-resistant Gram-negative pathogens. The structure–activity relationship (SAR) studies suggest that modifications at specific positions significantly enhance their antibacterial efficacy.
For example:
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Benzodiazepine Derivative A | 0.125 - 2 mg/L |
| Benzodiazepine Derivative B | 0.03 - 1 mg/L |
These findings indicate that derivatives with specific structural features can effectively inhibit bacterial growth.
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, certain benzodiazepine derivatives have shown promise in reducing inflammation. Studies involving animal models have demonstrated that these compounds can significantly lower inflammatory markers in conditions such as asthma and rheumatoid arthritis.
Case Studies
Case Study 1: Anticancer Efficacy on MCF-7 Cells
A study conducted by researchers evaluated the anticancer effects of several benzodiazepine derivatives on MCF-7 cells using the MTT assay. The results indicated that compounds with similar structures to 4-(tert-butoxycarbonyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 30 µM.
Case Study 2: Antimicrobial Activity Against MDR Pathogens
In another investigation focused on antimicrobial properties, several benzodiazepine derivatives were tested against multidrug-resistant strains of bacteria. The lead compound demonstrated MIC values as low as 0.125 mg/L against Acinetobacter baumannii and other resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
